![molecular formula C20H18F3N3O2 B2602374 1-(3,5-difluorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1251672-77-1](/img/structure/B2602374.png)

1-(3,5-difluorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

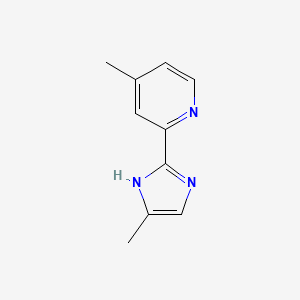

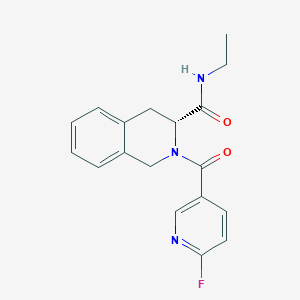

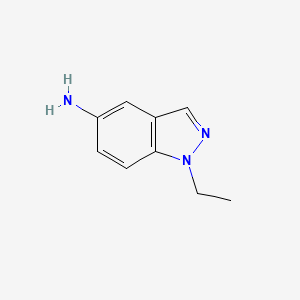

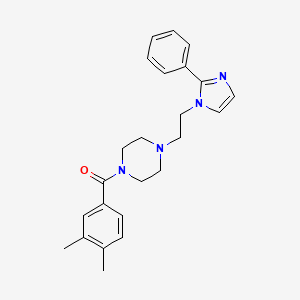

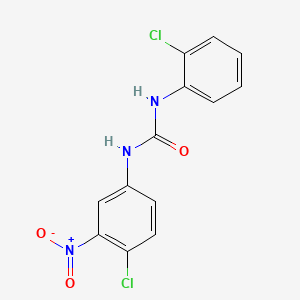

The compound “1-(3,5-difluorobenzoyl)-7’-fluoro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one” is a complex organic molecule. It contains several functional groups and rings, including a piperidine ring and a quinazoline ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine and quinazoline rings, and the introduction of the difluorobenzoyl and fluoro groups . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Quinazoline derivatives also have a wide range of biological properties .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The quinazoline is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The 3,5-difluorobenzoyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could influence its reactivity and polarity .Applications De Recherche Scientifique

Diastereoselective Synthesis and iNOS Selective Inhibition

- A study on the diastereoselective synthesis of fluorinated piperidine quinazoline spirocycles revealed their potential as selective inhibitors for inducible nitric oxide synthase (iNOS). These compounds were synthesized through silyl triflate mediated intermolecular coupling, achieving high yields and diastereoselectivity, suggesting their importance in medicinal chemistry for developing therapies targeting iNOS-related diseases (Walpole et al., 2012).

Sigma Ligands with Selective Binding

- Research into spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines has shown that these compounds have high affinity and selectivity for sigma 2 receptor sites. This makes them of interest in the development of selective sigma 2 receptor ligands, which could have implications for neurological and psychiatric disorder treatments (Moltzen et al., 1995).

Pharmacological Activities of Spiro[3,4-dihydro-1,2,4-benzotriazines-3,4'-piperidine] Derivatives

- A pharmacological screening of spiro[3,4-dihydro-1,2,4-benzotriazines-3,4'-piperidine] derivatives highlighted their analgesic and antihypertensive activities. This indicates their potential as leads for the development of new analgesic and antihypertensive agents (Novelli & Sparatore, 1996).

Antimycobacterial Activity of Spiro-piperidin-4-ones

- The atom economic and stereoselective synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis highlight their potential as promising agents for tuberculosis treatment. One compound, in particular, showed significant in vitro and in vivo activity, underscoring the therapeutic potential of these spiro compounds (Kumar et al., 2008).

Safety And Hazards

Orientations Futures

The future research directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Piperidines and quinazolines are both important structures in medicinal chemistry, and derivatives of these compounds are being actively researched for their potential as new drugs .

Propriétés

IUPAC Name |

1'-(3,5-difluorobenzoyl)-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O2/c1-25-17-11-13(21)2-3-16(17)18(27)24-20(25)4-6-26(7-5-20)19(28)12-8-14(22)10-15(23)9-12/h2-3,8-11H,4-7H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWIDRSAAVNBOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)C(=O)NC13CCN(CC3)C(=O)C4=CC(=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-difluorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(Oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2602292.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602298.png)

![3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2602299.png)

![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)

![N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)